molecular formula C7H8N2 B13105142 3,4-Dihydropyrrolo[1,2-a]pyrazine CAS No. 71257-37-9

3,4-Dihydropyrrolo[1,2-a]pyrazine

Cat. No.: B13105142
CAS No.: 71257-37-9
M. Wt: 120.15 g/mol
InChI Key: MGVILGGQOXEHIW-UHFFFAOYSA-N
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Description

3,4-Dihydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the pyrrolodiazine family. This compound is characterized by a bicyclic structure consisting of a pyrrole ring fused to a pyrazine ring. It is the only known dihydroderivative of the pyrrolodiazine system . The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrazine can be achieved through several methods. One common synthetic route involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to produce N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another method includes the use of palladium acetate, sodium acetate, and tetrabutylammonium chloride in dimethyl sulfoxide at elevated temperatures .

Chemical Reactions Analysis

3,4-Dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in 1,3-dipolar cycloadditions with azomethine ylides, resulting in the formation of heterobetaines . The compound can also undergo formylation under Vilsmeier reaction conditions, where the direction of the reaction depends on the structure of the starting materials . Common reagents used in these reactions include cesium carbonate, dimethyl sulfoxide, and palladium acetate.

Scientific Research Applications

3,4-Dihydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various bioactive molecules. In biology and medicine, derivatives of this compound have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The compound’s unique structure makes it an attractive scaffold for drug discovery and development.

Mechanism of Action

The mechanism of action of 3,4-Dihydropyrrolo[1,2-a]pyrazine and its derivatives is not fully understood. studies have shown that these compounds can inhibit kinase activity, which plays a crucial role in cell signaling pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with various biological targets highlights its potential therapeutic applications.

Comparison with Similar Compounds

3,4-Dihydropyrrolo[1,2-a]pyrazine can be compared to other similar compounds such as 5H-pyrrolo[2,3-b]pyrazine and pyrrolo[1,2-a]pyrazinone. While 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit more activity on kinase inhibition, this compound derivatives show a broader range of biological activities, including antimicrobial and antiviral properties . This diversity in biological activity makes this compound a unique and valuable compound for scientific research.

Biological Activity

3,4-Dihydropyrrolo[1,2-a]pyrazine is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current literature.

Synthesis of this compound

The compound can be synthesized through various methods, including a tandem [4+1+1] annulation approach which allows for the rapid construction of derivatives. This method employs a one-pot reaction involving a Schiff base formation followed by a diastereoselective Mannich reaction and intramolecular imine formation, resulting in a variety of 4-acylated derivatives of this compound .

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. A study evaluated the antiproliferative effects of these compounds against several human cancer cell lines, including Panc-1 (pancreatic), PC3 (prostate), and MDA-MB-231 (breast) cells. The results indicated significant cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations for various derivatives .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundPanc-1 IC50 (µM)PC3 IC50 (µM)MDA-MB-231 IC50 (µM)
7m14.95 ± 0.00117.76 ± 0.014>100
Etoposide24.35 ± 0.00132.15 ± 0.021>100

The mechanism of action appears to involve apoptosis induction as evidenced by Western blot analysis showing downregulation of caspase-3 and cleaved-caspase-3 proteins in treated cells .

Neuroprotective Effects

In addition to anticancer activity, certain derivatives of this compound have shown promise in neuroprotection . A specific derivative was reported to rescue hippocampal-dependent cognitive decline in transgenic mouse models of Alzheimer's disease (5XFAD) by dissociating soluble and insoluble amyloid beta aggregates. This suggests potential applications in treating neurodegenerative disorders .

Mechanistic Insights

The biological activity of this compound is believed to be linked to its interaction with various biological targets:

  • N-Methyl-D-Aspartate Receptors (NMDARs) : Certain derivatives act as positive allosteric modulators for NMDARs, which are crucial in synaptic transmission and have been implicated in various CNS disorders .
  • Kinase Inhibition : The downregulation of specific kinase pathways has been observed, contributing to the anticancer effects noted above.

Case Studies

Several studies have documented the efficacy of these compounds:

  • Uygun et al. reported on the antiproliferative properties against glioblastoma cells using a series of pyrrolo[1,2-a]pyrazine derivatives.
  • Seo et al. focused on the synthesis and biological evaluation of novel derivatives showcasing significant anticancer activity.

Properties

IUPAC Name

3,4-dihydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-7-6-8-3-5-9(7)4-1/h1-2,4,6H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVILGGQOXEHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407570
Record name 3,4-dihydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71257-37-9
Record name 3,4-dihydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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